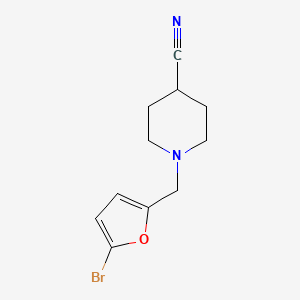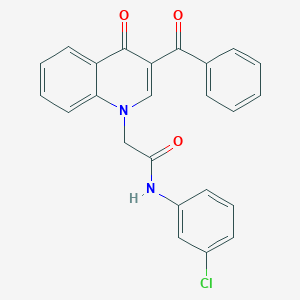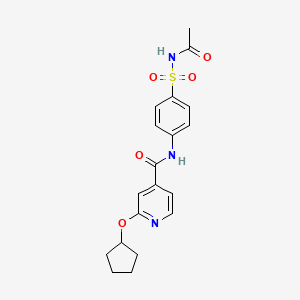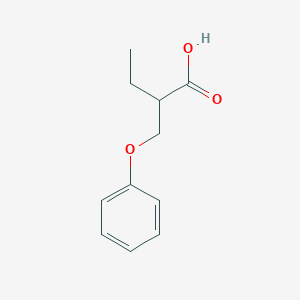![molecular formula C16H20N2O2 B2944226 N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361801-44-5](/img/structure/B2944226.png)
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine receptors are G protein-coupled receptors that are widely expressed in the body and play a role in a variety of physiological processes. DPCPX has been used extensively in scientific research to investigate the role of adenosine receptors in various biological systems.
作用機序
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide acts as a competitive antagonist of adenosine A1 receptors. Adenosine A1 receptors are coupled to G proteins, and their activation leads to a decrease in intracellular cAMP levels. By blocking the binding of adenosine to these receptors, N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide prevents this signaling pathway from being activated.
Biochemical and physiological effects:
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has been shown to increase heart rate and blood pressure in animal models. In the immune system, N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has been shown to decrease the production of cytokines, which are involved in the inflammatory response. N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has also been shown to have effects on the central nervous system, including the regulation of sleep and the modulation of pain perception.
実験室実験の利点と制限
One advantage of using N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically investigate the role of these receptors in various biological systems. However, one limitation of using N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is that it may have off-target effects on other receptors or signaling pathways. Additionally, the effects of N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide may vary depending on the species or tissue being studied.
将来の方向性
There are several future directions for research involving N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide. One area of interest is the role of adenosine A1 receptors in the regulation of glucose metabolism and insulin sensitivity. Another area of interest is the use of N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide may have potential applications in the treatment of pain and sleep disorders. Further research is needed to fully understand the potential of N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide in these areas.
合成法
The synthesis of N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with 3,3-dimethylpyrrolidine to form 4-(3,3-dimethylpyrrolidine-1-carbonyl)phenyl 4-nitrobenzoate. This intermediate is then reduced to the corresponding amine using sodium dithionite. The final step involves the reaction of the amine with prop-2-enoyl chloride to form N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide.
科学的研究の応用
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various biological systems. Adenosine receptors are involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and immune response. N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has been used to study the effects of adenosine A1 receptor blockade on these processes.
特性
IUPAC Name |
N-[4-(3,3-dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-14(19)17-13-7-5-12(6-8-13)15(20)18-10-9-16(2,3)11-18/h4-8H,1,9-11H2,2-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYRRUGPJAZCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)

![N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2944145.png)
![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)
![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)



![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2944159.png)


![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)
![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)